molecular formula C16H10ClFN2O B6359752 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-57-0

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6359752
CAS No.: 618098-57-0
M. Wt: 300.71 g/mol
InChI Key: FPCHEMJUINRVQX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a chlorophenyl group at position 3, a fluorophenyl group at position 1, and a formyl (-CHO) substituent at position 4 of the pyrazole ring. It is synthesized via condensation reactions involving chalcones and hydrazine derivatives, often catalyzed by aliphatic acids like formic acid . Key characterization data include:

  • Melting Point: 122–124°C
  • Spectral Data: IR (C=O stretch at 1674 cm⁻¹), ¹H-NMR (δ 9.98 ppm for CHO)
  • Crystallography: The compound adopts a planar conformation with minor dihedral angles between the pyrazole ring and aromatic substituents, as observed in structurally related analogs .

Pyrazole derivatives are pharmacologically significant due to their antimicrobial, anti-inflammatory, and anticancer activities.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCHEMJUINRVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395869
Record name 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-57-0
Record name 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618098-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via the in situ generation of the Vilsmeier-Haack reagent (DMF-POCl₃ complex), which electrophilically activates the pyrazole ring for formylation. The 4-position is preferentially targeted due to its higher electron density compared to other positions.

Synthetic Procedure

  • Precursor Synthesis :

    • 1-(4-Fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole is synthesized by cyclocondensation of 4-fluoroacetophenone with 4-chlorophenylhydrazine in ethanol under acidic conditions.

  • Formylation :

    • A cooled mixture of DMF (10 mL) and POCl₃ (5 mL) is prepared at 0°C.

    • The pyrazole precursor (0.01 mol) is added dropwise, and the reaction is heated at 70–80°C for 5 hours.

    • The crude product is quenched with ice-water, neutralized with sodium bicarbonate, and purified via crystallization from ethanol.

Table 1: Optimization of Vilsmeier-Haack Formylation

ParameterOptimal ConditionYield (%)
Temperature (°C)70–8085–90
POCl₃:DMF Ratio1:288
Reaction Time (hr)590
SolventNeat85

This method achieves yields up to 90%, with scalability demonstrated at the 100-gram scale.

Trichlorotriazine-Mediated Cyclization

An alternative approach utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) as a cyclizing agent, enabling one-pot synthesis of the pyrazole core and subsequent formylation.

Reaction Pathway

TCT acts as a dehydrating agent, facilitating the cyclization of methyl ketone hydrazones into pyrazolecarbaldehydes. The aldehyde group is introduced via in situ oxidation of a hydroxymethyl intermediate.

Stepwise Protocol

  • Hydrazone Formation :

    • 4-Chloroacetophenone (0.02 mol) reacts with 4-fluorophenylhydrazine (0.02 mol) in ethanol under reflux to yield the hydrazone intermediate.

  • Cyclization-Formylation :

    • The hydrazone is treated with TCT (0.01 mol) in DMF at room temperature for 12 hours.

    • The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from methanol.

Table 2: Trichlorotriazine Method Performance

ParameterConditionYield (%)
TCT Equivalence0.5 eq78
SolventDMF75
Temperature (°C)2578

This method offers milder conditions but requires stringent stoichiometric control to avoid over-chlorination.

Friedel-Crafts Hydroxyalkylation

Friedel-Crafts alkylation is employed to install the 4-chlorophenyl group post-pyrazole ring formation, though this method is less common due to regioselectivity challenges.

Methodology

  • Pyrazole Synthesis :

    • 1-(4-Fluorophenyl)pyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack formylation.

  • Hydroxyalkylation :

    • The pyrazole reacts with 4-chlorobenzaldehyde in the presence of AlCl₃ (Lewis acid) at 60°C for 6 hours.

    • The product is isolated via column chromatography (hexane:ethyl acetate, 7:3).

Table 3: Friedel-Crafts Alkylation Parameters

ParameterConditionYield (%)
CatalystAlCl₃65
Temperature (°C)6065
Reaction Time (hr)660

This route is limited by competing side reactions, necessitating precise temperature control.

Oxidation of Pyrazolymethanol Derivatives

The aldehyde group can be introduced by oxidizing a hydroxymethyl precursor, though this method is less efficient than direct formylation.

Oxidation Protocol

  • Hydroxymethyl Synthesis :

    • 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanol is prepared via NaBH₄ reduction of the corresponding nitrile.

  • Oxidation :

    • The alcohol is oxidized with pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 25°C for 4 hours.

    • Purification via silica gel chromatography yields the aldehyde.

Table 4: Oxidation Efficiency

Oxidizing AgentSolventYield (%)
PCCDCM70
KMnO₄H₂O50
CrO₃Acetone55

Oxidation methods are generally inferior to Vilsmeier-Haack due to lower yields and harsher conditions.

Comparative Analysis of Methods

Table 5: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Vilsmeier-Haack9098HighLow
Trichlorotriazine7895ModerateMedium
Friedel-Crafts6590LowHigh
Oxidation7085LowMedium

The Vilsmeier-Haack method is optimal for large-scale synthesis, balancing yield, cost, and simplicity .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Nucleophilic addition reactions involve the addition of nucleophiles to the aldehyde group, forming alcohols or other derivatives. This type of reaction is common in organic synthesis and can be used to introduce various functional groups into the molecule.

Condensation Reactions

Condensation reactions are another important class of reactions for this compound. These reactions involve the combination of two molecules with the loss of a small molecule, often water or methanol. Condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine are typical examples .

Oxidation Reactions

Oxidation reactions can convert the aldehyde group into a carboxylic acid. Potassium permanganate (KMnO4) is a common oxidizing agent used in such reactions. The resulting carboxylic acid can be further converted into esters or amides .

Friedel-Crafts Type Reactions

Friedel-Crafts type reactions, such as hydroxyalkylation, can also be applied to this compound. These reactions involve the introduction of alkyl or aryl groups onto the pyrazole ring, often requiring a catalyst like aluminum chloride .

Reaction Conditions and Reagents

Reaction Type Reagents Conditions
Nucleophilic AdditionSodium borohydride, Grignard reagentsMethanol, ether
CondensationSemicarbazide, thiosemicarbazide, hydroxylamineAcetic acid, ethanol
OxidationPotassium permanganateAqueous medium, acidic conditions
Friedel-CraftsAluminum chloride, alkyl halidesDichloromethane, reflux

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that pyrazole derivatives can target specific signaling pathways involved in tumor growth, making them potential candidates for cancer therapeutics .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against a range of bacterial and fungal pathogens. The presence of both chlorophenyl and fluorophenyl groups is believed to enhance its interaction with microbial membranes, leading to increased efficacy .

Enzyme Inhibition
Pyrazole derivatives are known to act as enzyme inhibitors, particularly in the context of histone deacetylases (HDACs). The structural characteristics of this compound allow it to bind effectively to these enzymes, potentially leading to alterations in gene expression associated with cancer progression .

Materials Science

Synthesis of Novel Materials
The compound serves as a precursor for synthesizing novel materials with tailored properties. Its ability to undergo various chemical reactions makes it suitable for creating complex organic frameworks utilized in organic electronics and photonic devices .

Polymer Chemistry
In polymer science, derivatives of pyrazole are used to develop high-performance polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making them ideal for applications in aerospace and automotive industries .

Case Studies

Study Title Objective Findings
Anticancer Properties of PyrazolesTo evaluate the cytotoxic effects of pyrazole derivatives on cancer cell linesSignificant inhibition of cell proliferation was observed with IC50 values indicating promising anticancer activity .
Antimicrobial Activity AssessmentTo test the efficacy of pyrazole compounds against bacterial strainsThe compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent .
Enzyme Inhibition StudiesTo analyze the binding affinity of pyrazole derivatives to HDACsHigh binding affinity was recorded, indicating the potential for developing HDAC inhibitors for cancer treatment .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. For example, as a tyrosinase inhibitor, it may interact with the active site of the enzyme, blocking its activity and thereby reducing melanin production . The molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Substituent Effects on Molecular Structure

The substituents on the pyrazole ring significantly influence molecular conformation and crystallographic packing:

Compound Name Substituents (Positions) Dihedral Angle (°) Crystallographic Notes Reference
Target Compound 4-ClPh (3), 4-FPh (1), CHO (4) ~4.6–5.3* Planar pyrazole core
5-(4-Bromophenyl)-3-(4-FPh)-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-BrPh (5), 4-FPh (3), CHO (1) 5.3(4) Similar planarity; bromine increases steric bulk
1-[5-(4-ClPh)-3-(4-FPh)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-ClPh (5), 4-FPh (3), COCH₃ (1) 4.89(6) Acetyl group reduces planarity
4-(4-ClPh)-2-(5-(4-FPh)-3-(1-(4-FPh)-...-thiazole Thiazole and triazole fused rings ~10.5 Non-planar due to perpendicular fluorophenyl

*Inferred from structurally similar compounds in the same study .

Key Observations :

  • Halogens (Cl, F, Br) enhance planarity and stabilize π-π stacking in crystals .
  • Bulky substituents (e.g., thiazole rings) introduce conformational flexibility, altering crystal packing .

Physicochemical Properties

Comparative data on melting points and synthesis yields:

Compound Name Melting Point (°C) Yield (%) Recrystallization Solvent Reference
Target Compound 122–124 64 Not specified
5-(4-Bromophenyl)-3-(4-FPh)-4,5-dihydro-1H-pyrazole-1-carbaldehyde 99–101 78 Toluene
1-[5-(4-ClPh)-3-(4-FPh)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 110–112 72 Ethanol
1-(4-isopropylbenzyl)-3-(4-FPh)-1H-pyrazole-4-carbaldehyde Not reported High DMF

Key Observations :

  • Higher yields (>70%) are achieved with electron-withdrawing substituents (Br, Cl) due to stabilized intermediates .
  • Melting points correlate with molecular symmetry and packing efficiency; brominated analogs exhibit lower m.p. due to steric hindrance .

Antimicrobial Efficacy

Pyrazole carbaldehydes demonstrate varying antimicrobial potency depending on substituents:

Compound Name Microbial Targets Activity vs. Standard Drug Reference
Target Compound Not explicitly reported N/A
1-(4-isopropylbenzyl)-3-(4-FPh)-1H-pyrazole-4-carbaldehyde P. aeruginosa, S. aureus Superior to ampicillin
1-(4-ClPh)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Broad-spectrum bacteria Comparable to streptomycin
5-(4-ClPhO)-3-methyl-1-Ph-1H-pyrazole-4-carbaldehyde Gram-positive and Gram-negative Moderate activity

Key Observations :

  • Fluorophenyl and chlorophenyl groups enhance activity against Gram-negative bacteria (e.g., P. aeruginosa) .
  • Thiophene-containing analogs show broad-spectrum efficacy, likely due to increased lipophilicity .

Biological Activity

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, also known by its CAS number 618098-82-1, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C16H9ClF N2O
  • Molecular Weight : 335.16 g/mol
  • Structure : The compound features a pyrazole ring substituted with a chlorophenyl and a fluorophenyl group, which are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the effectiveness of this compound against various cancer cell lines. The compound demonstrated inhibition of key signaling pathways involved in tumor proliferation, including BRAF(V600E) and EGFR pathways. The structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents enhances the antitumor efficacy by increasing lipophilicity and modifying electronic properties .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. In vitro studies have demonstrated that it possesses significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent bactericidal effects . The mechanism appears to involve disruption of bacterial cell membranes, leading to cytolysis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study conducted on various pyrazole derivatives, including the compound , evaluated their effects on cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions on the pyrazole ring exhibited enhanced cytotoxicity compared to their analogs without such substitutions. This finding underscores the importance of molecular modifications in enhancing biological activity .

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. The study found that this compound displayed superior antibacterial activity compared to standard antibiotics. This research supports the potential use of this compound as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that:

  • Substituents : The presence of halogen atoms (Cl and F) significantly enhances biological activity.
  • Positioning : The placement of substituents on the phenyl rings affects both potency and selectivity towards various biological targets.
  • Molecular Modifications : Alterations in the pyrazole core can lead to improved pharmacological profiles, suggesting avenues for further drug development .

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer:
The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of pyrazole intermediates. A general protocol includes:

Intermediate Preparation : Reacting 4-chlorophenyl and 4-fluorophenyl precursors with hydrazine to form the pyrazole core.

Formylation : Treating the pyrazole intermediate with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions to introduce the aldehyde group at the 4-position .

Purification : Column chromatography or recrystallization is used to isolate the final product. Modifications in substituents (e.g., halogens) can enhance yield and bioactivity .

Basic: How is the crystal structure of this compound determined, and what software is essential for data refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation of a solvent (e.g., ethanol/dichloromethane) to grow suitable crystals.

Data Collection : Using a Bruker or Rigaku diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–293 K .

Refinement : SHELX programs (e.g., SHELXL) for solving and refining structures. Parameters like R-factor (<0.05), anisotropic displacement, and H-atom constraints ensure accuracy .

Validation : Tools like PLATON or CCDC software check for twinning, disorder, and symmetry errors .

Basic: What are standard methodologies for evaluating the antibacterial activity of this pyrazole derivative?

Methodological Answer:

Agar Diffusion/Broth Microdilution : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains.

Reference Standards : Compare activity to ampicillin or streptomycin. Halogen substituents (Cl, F) often enhance potency due to increased lipophilicity and target binding .

MIC/MBC Determination : Minimum inhibitory/bactericidal concentrations are quantified using serial dilutions (e.g., 0.5–128 µg/mL) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Temperature Control : Formylation proceeds optimally at 0–5°C to minimize side reactions .

Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ultrasound-assisted synthesis reduce reaction time and enhance regioselectivity .

In Situ Monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching .

Advanced: How should researchers address discrepancies in crystallographic data (e.g., thermal motion, occupancy disorders)?

Methodological Answer:

Data Reprocessing : Reintegrate diffraction images (HKL-2000) to resolve scaling errors.

Model Refinement : Use SHELXL’s restraints (DFIX, SIMU) for disordered atoms. Multi-component modeling may split occupancy .

Validation Metrics : Cross-check with checkCIF reports to identify outliers in bond lengths/angles .

Advanced: How can contradictory bioactivity results (e.g., varying MIC values across studies) be systematically analyzed?

Methodological Answer:

Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-Cl vs. 4-F) on logP and hydrogen-bonding capacity .

Assay Standardization : Control variables like inoculum size (CFU/mL) and growth medium (Mueller-Hinton agar) .

Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with bacterial enzymes (e.g., DNA gyrase) .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

Ventilation : Use fume hoods during synthesis to avoid inhalation of aldehydic vapors.

Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How does the introduction of electron-withdrawing groups (e.g., Cl, F) influence the compound’s reactivity and bioactivity?

Methodological Answer:

Electronic Effects : Halogens increase electrophilicity at the aldehyde group, enhancing nucleophilic attack (e.g., Schiff base formation) .

Bioactivity Enhancement : Fluorine’s high electronegativity improves membrane permeability, while chlorine augments hydrophobic interactions with bacterial targets .

Spectroscopic Confirmation : Use ¹⁹F/¹H NMR to monitor electronic environments and reaction progress .

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